molecular formula C7H9N3O B11921098 1H-Indazol-3-amine hydrate

1H-Indazol-3-amine hydrate

Cat. No.: B11921098
M. Wt: 151.17 g/mol
InChI Key: OATWYZWMVSTRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazol-3-amine hydrate is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The compound’s structure consists of a bicyclic ring system made up of a pyrazole ring fused to a benzene ring, with an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazol-3-amine hydrate can be synthesized through various methods. One common approach involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzylidenehydrazine, which is then cyclized to produce 1H-indazole . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods: Industrial production of this compound often involves the use of high-yielding catalytic processes to ensure efficiency and scalability. For example, the Cu(OAc)2-catalyzed synthesis mentioned earlier is favored for its minimal byproduct formation and excellent yields .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazol-3-amine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antitumor Activity

The antitumor properties of 1H-indazol-3-amine hydrate have been extensively studied, particularly through the synthesis of various derivatives that exhibit potent inhibitory effects against different cancer cell lines.

Case Studies and Findings

  • Inhibitory Effects on Cancer Cell Lines : Research has demonstrated that certain derivatives of 1H-indazol-3-amine exhibit significant inhibitory activity against human cancer cell lines, including A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma) cells. For instance, a specific derivative showed an IC50 value of 5.15 µM against K562 cells while maintaining a higher IC50 value of 33.2 µM for normal HEK-293 cells, indicating selective cytotoxicity towards cancer cells .
  • Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve the modulation of apoptosis pathways. For example, treatment with certain derivatives has been shown to promote apoptosis in breast cancer cell lines by upregulating pro-apoptotic factors like cleaved caspase-3 and Bax, while downregulating anti-apoptotic factors such as Bcl-2 . This indicates that the compound can influence mitochondrial membrane potential and reactive oxygen species levels, leading to increased apoptosis.

Structural Modifications for Enhanced Activity

The structural framework of 1H-indazol-3-amine is critical for its biological activity. Modifications to this structure can significantly enhance its pharmacological properties.

Synthesis and Evaluation

  • Designing New Derivatives : Researchers have synthesized various derivatives by altering substituents on the indazole scaffold. For example, derivatives with specific piperazine substitutions showed varied inhibitory activities across different cancer cell lines, suggesting that careful structural modifications can lead to improved efficacy .
  • Lead Compounds for Drug Development : The most promising derivatives identified in studies have been proposed as lead compounds for further development into anti-cancer agents. These compounds not only inhibit tumor growth but also demonstrate low toxicity profiles in preliminary studies .

Broader Biological Applications

Beyond antitumor activity, this compound has potential applications in other areas of biomedical research.

Anti-inflammatory and Antibacterial Activities

Indazole derivatives are known for their anti-inflammatory and antibacterial properties. Research indicates that these compounds can inhibit inflammatory pathways and bacterial growth, making them candidates for treating infections and inflammatory diseases .

Summary Table of Applications

ApplicationDescriptionReferences
Antitumor ActivityInhibitory effects against multiple cancer cell lines; mechanisms involve apoptosis regulation
Structural ModificationsEnhancements in biological activity through specific substitutions on the indazole scaffold
Anti-inflammatory EffectsPotential to inhibit inflammatory pathways; candidates for treating inflammatory diseases
Antibacterial PropertiesEfficacy against bacterial infections; further studies needed

Comparison with Similar Compounds

Biological Activity

1H-Indazol-3-amine hydrate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and kinase inhibition. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

This compound possesses a unique indazole scaffold that is crucial for its biological interactions. The compound's structure allows it to engage effectively with various biological targets, particularly protein kinases involved in cancer progression.

Antitumor Activity

Recent studies have highlighted the potential of 1H-indazol-3-amine derivatives as effective antitumor agents. For instance, the compound has been shown to inhibit fibroblast growth factor receptor 1 (FGFR1), a critical target in cancer therapy.

  • Case Study : A study evaluated several indazole derivatives, revealing that a specific derivative exhibited an IC50 value of 3.3 nM against FGFR1, indicating potent inhibitory activity . This study further demonstrated that modifications to the indazole scaffold could enhance the compound's pharmacological properties.

Table 1: Antitumor Activity of Indazole Derivatives

CompoundTargetIC50 (nM)Activity Description
Indazole Derivative 9uFGFR13.3Potent kinase inhibitor
Indazole Derivative 2fVarious Cancer Cells0.88 - 785.8Modest anti-proliferative activity

The mechanism by which 1H-indazol-3-amine exerts its antitumor effects involves the induction of apoptosis in cancer cells. For example, treatment with certain derivatives has been shown to increase apoptotic markers such as cleaved caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 in breast cancer cell lines . This suggests a pro-apoptotic mechanism that could be exploited for therapeutic purposes.

Kinase Inhibition

The indazole scaffold is particularly effective as a hinge-binding fragment in various tyrosine kinase inhibitors. The binding affinity of these compounds can be significantly enhanced through structural modifications.

  • Research Findings : A study indicated that the incorporation of piperazine moieties into the indazole structure improved solubility and bioavailability, thereby enhancing biological activity . Additionally, compounds targeting inappropriate IKK1 activity have shown promise in treating inflammatory disorders and cancers .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Studies have shown that modifications can lead to improved absorption and distribution characteristics.

Table 2: Pharmacokinetic Properties

ParameterValue
SolubilityImproved with piperazine
BioavailabilityEnhanced via modifications
ToxicityVariable; requires further study

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1H-indazol-3-amine;hydrate

InChI

InChI=1S/C7H7N3.H2O/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H,(H3,8,9,10);1H2

InChI Key

OATWYZWMVSTRDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)N.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.